![molecular formula C15H14FN3O B2645304 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine CAS No. 364339-37-7](/img/structure/B2645304.png)
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine typically involves the nucleophilic aromatic substitution of a fluoro-substituted phenol with an appropriate benzimidazole derivative. The reaction conditions often require a high temperature and an inert atmosphere to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a benzimidazole derivative with additional oxygen-containing functional groups, while substitution reactions could introduce new functional groups onto the phenoxy or benzimidazole rings .
科学研究应用
Structural Characteristics
The compound features a benzoimidazole core, which is known for its pharmacological significance. The presence of the 4-fluorophenoxy group enhances its lipophilicity and may influence its interaction with biological targets. The molecular formula for this compound is C₁₈H₁₈FN₃O, with a molecular weight of approximately 303.36 g/mol .
Biological Activities
Anticancer Properties
Research has indicated that benzoimidazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . The fluorine atom in the structure may enhance the binding affinity to target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, making it a candidate for further development as an antibacterial agent . The mechanism of action is likely related to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Neurological Applications
Benzimidazole derivatives are being investigated for their neuroprotective effects. There is emerging evidence that such compounds can modulate neurotransmitter systems and exhibit potential in treating neurodegenerative diseases . The specific interactions of this compound with neuroreceptors warrant further exploration.
Table 1: Summary of Case Studies Involving this compound
作用机制
The mechanism of action of 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: Known for its use in treating heart failure.
Trifluoromethyl group-containing drugs: These compounds exhibit various pharmacological activities and are widely used in medicine.
Uniqueness
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzimidazole core with a fluoro-phenoxyethyl group makes it particularly valuable in research applications .
生物活性
Overview
1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-benzoimidazol-2-ylamine, also known by its CAS number 364339-37-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves nucleophilic aromatic substitution. The key steps include:
- Starting Materials : A fluoro-substituted phenol and an appropriate benzimidazole derivative.
- Reaction Conditions : High temperatures and inert atmospheres are often required to facilitate the reaction.
- Purification : Techniques such as recrystallization or chromatography are used to achieve high purity levels.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. It has been shown to modulate various biological pathways, leading to potential therapeutic effects. For instance:
- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can influence receptor activity, which may have implications for conditions such as erectile dysfunction and cancer .
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies using human prostate cancer cells (PC-3) demonstrated that the compound can induce apoptosis and inhibit cell proliferation at low micromolar concentrations. The mechanism involves the modulation of alpha1-adrenergic receptors, which play a crucial role in cancer cell signaling pathways .
Study 1: Antitumor Efficacy
A study conducted on PC-3 prostate cancer cells revealed that treatment with this compound resulted in:
- Reduction of Cell Viability : Significant decrease in cell viability was observed at concentrations as low as 10 µM.
- Mechanism Insights : The study highlighted the involvement of alpha1D and alpha1B adrenergic receptors in mediating these effects, suggesting a novel approach for targeting prostate cancer .
Parameter | Value |
---|---|
IC50 (Cell Viability) | 10 µM |
Apoptosis Induction | Yes |
Receptor Involvement | α1D, α1B |
Study 2: Pharmacological Profiles
Another investigation into the pharmacological profiles of benzimidazole derivatives indicated that modifications similar to those found in this compound led to enhanced receptor affinity and selectivity, highlighting the importance of structural features in drug design .
Comparison with Similar Compounds
When compared with other benzimidazole derivatives, this compound stands out due to its unique structural features which confer specific biological activities. For example:
Compound Name | Key Activity |
---|---|
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide | Heart failure treatment |
Trifluoromethyl group-containing drugs | Various pharmacological activities |
属性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]benzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-11-5-7-12(8-6-11)20-10-9-19-14-4-2-1-3-13(14)18-15(19)17/h1-8H,9-10H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUTXSVOGNYMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCOC3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49643466 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。